Fluocortolone-d3 Pivalate
CAS No.:
Cat. No.: VC0209567
Molecular Formula: C₂₇H₃₄D₃FO₅
Molecular Weight: 463.6
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₇H₃₄D₃FO₅ |
|---|---|
| Molecular Weight | 463.6 |
Introduction
The parent compound fluocortolone is a glucocorticoid structurally similar to fluocortin, with established therapeutic applications in treating hemorrhoids and corticosteroid-responsive dermatoses . The addition of the pivalate ester group enhances tissue penetration and provides a sustained release mechanism, improving its clinical efficacy for topical applications. The deuterated version serves primarily as an analytical reference standard in pharmaceutical research, quality control processes, and metabolic studies.
| Property | Fluocortolone | Fluocortolone Pivalate | Fluocortolone-d3 Pivalate |
|---|---|---|---|
| Molecular Formula | C₂₂H₂₉FO₄ | C₂₇H₃₇FO₅ | C₂₇H₃₄D₃FO₅ |
| Molecular Weight | 376.46 | 460.586 | ~463.61 |
| Chemical Classification | Glucocorticoid | Glucocorticoid ester | Deuterated glucocorticoid ester |
| Physical Appearance | Crystalline solid | Crystalline solid | Crystalline solid |
| Solubility | Limited water solubility | Enhanced lipid solubility | Similar to non-deuterated form |
The pivalate (trimethylacetate) ester group at the C-21 position significantly alters the physicochemical properties of the parent fluocortolone molecule, enhancing lipophilicity and improving tissue penetration for topical applications. This modification creates a prodrug that releases the active fluocortolone after enzymatic hydrolysis in the tissue.
Mechanism of Action
Fluocortolone pivalate exerts its therapeutic effects through mechanisms characteristic of corticosteroids, with the pivalate ester serving as a prodrug component that enhances tissue penetration. Once absorbed, the pivalate ester undergoes hydrolysis by tissue esterases, releasing the active fluocortolone molecule that mediates the pharmacological effects.
The primary anti-inflammatory mechanism, as indicated in research, is "realized through gene expression and suppression of the synthesis of cellular proteins" . After penetrating cell membranes, fluocortolone binds to cytoplasmic glucocorticoid receptors, forming a complex that translocates to the nucleus. This complex then interacts with specific DNA sequences known as glucocorticoid response elements (GREs), leading to both upregulation of anti-inflammatory proteins and downregulation of pro-inflammatory mediators.
Research Findings on Clinical Efficacy
Multicenter Observational Study Design
A comprehensive multicenter observational study conducted across 13 clinical centers in Russia evaluated the effectiveness of combined topical products containing fluocortolone pivalate and lidocaine (Relief® Pro) in treating hemorrhoids . This prospective non-interventional cohort study included 1000 patients aged 18-65 years with acute hemorrhoids of stages 1-2 or exacerbation of chronic hemorrhoids.
The study methodology featured:
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Study period: November 2018 to October 2019
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44 coloproctologists as investigators across 8 cities
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Three treatment groups:
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Rectal cream only (333 patients)
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Suppositories only (383 patients)
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Combination of both formulations (284 patients)
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Follow-up assessments at days 5-7 (Visit 2) and days 10-14 (Visit 3)
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Evaluation criteria included the Sodergren scale for hemorrhoid symptoms, digital examination findings, patient-reported outcomes, and satisfaction metrics
Patient Demographics and Risk Factors
The study population exhibited notable demographic and risk factor characteristics that provide context for understanding treatment outcomes.
Table 3. Patient Demographics and Risk Factors
| Characteristic | Total Population (n=1000) |
|---|---|
| Gender Distribution | Males: 54.5%, Females: 45.5% |
| Hemorrhoid Classification | Grade 1 acute: 330 patients (33%) Grade 2 acute: 345 patients (34.5%) Chronic exacerbation: 325 patients (32.5%) |
| Common Risk Factors | Sedentary work: 53.0% Constipation: 47.6% Family history: 27.7% Heavy physical exertion: 18.0% Obesity: 7.6% |
| Multiple Risk Factors | 2 factors: 434 patients (43.4%) 3 factors: 103 patients (10.3%) 4 factors: 29 patients (2.9%) 5+ factors: 3 patients (0.3%) |
Clinical Efficacy Results
The study demonstrated significant therapeutic benefits of fluocortolone pivalate in combination with lidocaine across all treatment groups, with measurable improvements in both objective and subjective parameters .
Key efficacy findings included:
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Progressive reduction in symptom severity from baseline through Visit 2 (days 5-7) to Visit 3 (days 10-14)
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Marked decrease in objective signs including edema and bleeding in the perianal region by days 5-7
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Patient-reported resolution or significant improvement in key symptoms (bleeding, itching, edema, discharge, discomfort) by Visit 2, with near-complete resolution in almost all patients by Visit 3
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High satisfaction rates: approximately 96% of patients and 97% of physicians expressed satisfaction with the treatment outcomes
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Comparable efficacy across different formulations (cream, suppositories, or combination therapy)
The study concluded that "combined topical product Relief® Pro is effective for hemorrhoids" , providing robust evidence for the clinical utility of fluocortolone pivalate in this indication.
Comparison with Related Corticosteroid Compounds
Fluocortolone pivalate belongs to a family of related corticosteroid compounds with varying ester groups and structural modifications that influence their pharmacological properties.
Table 4. Comparison of Related Corticosteroid Compounds
| Compound | Molecular Formula | Molecular Weight | Distinguishing Features |
|---|---|---|---|
| Fluocortolone | C₂₂H₂₉FO₄ | 376.46 | Parent compound; single fluorine atom |
| Fluocortolone Pivalate | C₂₇H₃₇FO₅ | 460.586 | Pivalate ester at C-21 position |
| Fluocortolone-d3 Pivalate | C₂₇H₃₄D₃FO₅ | ~463.61 | Three deuterium atoms replacing hydrogens |
| Fluocortolone Acetate | C₂₄H₃₁FO₄ | 418.5 | Acetate ester; smaller than pivalate |
| Fluocortolone 21-Hexanoate | C₂₈H₃₉FO₅ | 474.6 | Hexanoate ester; more lipophilic |
| Diflucortolone Valerate | C₂₇H₃₆F₂O₅ | 478.57 | Two fluorine atoms; valerate ester |
These structural variations impact pharmacokinetic properties such as lipophilicity, tissue penetration, and duration of action. The pivalate ester in fluocortolone pivalate strikes a balance between enhancing tissue penetration and providing a suitable release profile for topical applications in hemorrhoid treatment and dermatological conditions.
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